molecular formula C7H18N2O B13212847 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol

Cat. No.: B13212847
M. Wt: 146.23 g/mol
InChI Key: MCQVCFQQAXXQQB-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol is a chemical compound with the molecular formula C7H18N2O. It is known for its applications in various fields, including pharmaceutical synthesis and chemical research. This compound is characterized by the presence of an amino group, a methyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol typically involves the reaction of 2-aminoethanol with methylamine and butanone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Aminoethyl)(methyl)amino]butan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .

Properties

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

4-[2-aminoethyl(methyl)amino]butan-2-ol

InChI

InChI=1S/C7H18N2O/c1-7(10)3-5-9(2)6-4-8/h7,10H,3-6,8H2,1-2H3

InChI Key

MCQVCFQQAXXQQB-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)CCN)O

Origin of Product

United States

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